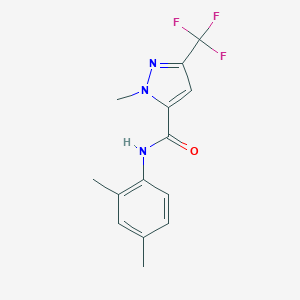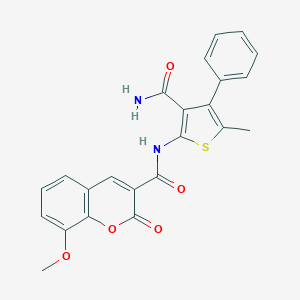![molecular formula C17H14BrNO3S B214060 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B214060.png)
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione, also known as BMS-986205, is a novel small molecule inhibitor that has shown promising results in the treatment of various diseases. The compound is a potent inhibitor of TYK2, a member of the JAK family of kinases, which play a crucial role in the immune system.
作用机制
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is a potent inhibitor of TYK2, a member of the JAK family of kinases. TYK2 plays a crucial role in the immune system by regulating the production of cytokines, which are involved in the inflammatory response. By inhibiting TYK2, 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione reduces the production of cytokines, leading to a decrease in inflammation and an improvement in disease symptoms.
Biochemical and physiological effects:
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has been shown to be effective in reducing inflammation and improving disease symptoms in animal models of autoimmune diseases. The compound has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has a half-life of approximately 8 hours in rats, indicating that it has good pharmacokinetic properties.
实验室实验的优点和局限性
The main advantage of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is its potent inhibition of TYK2, which makes it a promising candidate for the treatment of autoimmune diseases. The compound has also been shown to be well-tolerated in preclinical studies, indicating that it has good safety and pharmacokinetic properties. The main limitation of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is its relatively short half-life, which may limit its efficacy in clinical settings.
未来方向
There are several future directions for the development of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione. One potential direction is the optimization of the compound's pharmacokinetic properties to increase its half-life and improve its efficacy in clinical settings. Another direction is the evaluation of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione in clinical trials to determine its safety and efficacy in humans. Finally, the development of combination therapies that target multiple pathways involved in autoimmune diseases may increase the efficacy of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione and other TYK2 inhibitors.
In conclusion, 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is a promising small molecule inhibitor that has shown potential for the treatment of autoimmune diseases. The compound's potent inhibition of TYK2 and good safety profile make it an attractive candidate for further development. Future research should focus on optimizing the compound's pharmacokinetic properties and evaluating its safety and efficacy in clinical trials.
合成方法
The synthesis of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione involves the reaction of 4-bromobenzaldehyde with 2-methoxyphenylthiourea in the presence of potassium carbonate and acetonitrile to form the corresponding imine intermediate. The imine is then reduced using sodium borohydride to yield the desired product. The synthesis of 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione is a straightforward process that yields a high purity product.
科学研究应用
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has been extensively studied for its potential use in the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. The compound has shown promising results in preclinical studies, demonstrating significant inhibition of TYK2 activity in vitro and in vivo. 1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione has also been shown to be effective in reducing inflammation and improving disease symptoms in animal models of autoimmune diseases.
属性
产品名称 |
1-(4-Bromophenyl)-3-[(2-methoxyphenyl)sulfanyl]pyrrolidine-2,5-dione |
|---|---|
分子式 |
C17H14BrNO3S |
分子量 |
392.3 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-3-(2-methoxyphenyl)sulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H14BrNO3S/c1-22-13-4-2-3-5-14(13)23-15-10-16(20)19(17(15)21)12-8-6-11(18)7-9-12/h2-9,15H,10H2,1H3 |
InChI 键 |
PTMYRGQUYYVKSG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
规范 SMILES |
COC1=CC=CC=C1SC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B213978.png)


![1-methyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213982.png)

![2-[[5-cyano-6-(3-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B213984.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B213987.png)
![5-[(2-bromophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B213988.png)
![4-{[4-(2,5-Dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B213989.png)
![4-[(2,5-dichlorophenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B213991.png)
![4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B213992.png)
![3-[(2-chlorophenoxy)methyl]-N-isobutylbenzamide](/img/structure/B213996.png)
![methyl 2-amino-5-cyano-6-methyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B213997.png)
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B214000.png)